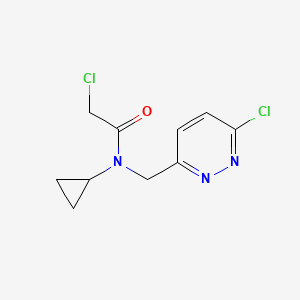

2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-cyclopropyl-acetamide

Description

2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-cyclopropyl-acetamide is a chloroacetamide derivative characterized by a pyridazine ring substituted with two chlorine atoms, a cyclopropyl group, and an acetamide moiety. The pyridazine core is known for its electron-deficient aromatic system, which can enhance reactivity and interaction with biological targets .

Properties

IUPAC Name |

2-chloro-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N3O/c11-5-10(16)15(8-2-3-8)6-7-1-4-9(12)14-13-7/h1,4,8H,2-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMBXZYEZDPBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=NN=C(C=C2)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromomethyl Intermediate Formation

A common approach involves reacting 6-chloropyridazin-3-amine with 2-bromomethylbenzonitrile in the presence of triethylamine (TEA) and toluene at 80–90°C. This step introduces the methylene bridge, critical for subsequent cyclopropane coupling.

Chloroacetamide Coupling

The alkylated intermediate is treated with 2-chloroacetyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine acts as a base, facilitating nucleophilic acyl substitution.

Cyclopropane Ring Formation

Introducing the N-cyclopropyl group requires cyclopropylamine or its derivatives.

Nucleophilic Substitution

N-(6-chloro-pyridazin-3-ylmethyl)acetamide reacts with cyclopropylamine in DMSO at 100°C for 12 hours. Potassium carbonate (K₂CO₃) is used to deprotonate the amine, enhancing reactivity.

| Parameter | Details | Yield | Purity |

|---|---|---|---|

| Solvent | DMSO | 82% | 97% HPLC |

| Temperature | 100°C |

Reductive Amination

Alternative methods employ cyclopropanone and sodium cyanoborohydride (NaBH₃CN) in methanol, enabling imine formation followed by reduction. This method avoids harsh conditions but requires careful pH control.

Chlorination Steps

Final chlorination ensures the desired substitution pattern.

Phosphorus Oxychloride (POCl₃)

Treating the intermediate with POCl₃ at 110°C for 4–6 hours achieves selective chlorination at the pyridazine 6-position. Excess POCl₃ is neutralized with ice-water, precipitating the product.

Thionyl Chloride (SOCl₂)

For smaller scales, SOCl₂ in refluxing dichloroethane (DCE) provides efficient chlorination but requires rigorous drying to prevent hydrolysis.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Analytical data include:

-

¹H NMR (DMSO-d₆) : δ 1.10–1.25 (m, 4H, cyclopropane), 3.85 (s, 2H, CH₂), 4.30 (q, 1H, NH), 7.45–7.60 (m, 2H, pyridazine).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Alkylation + POCl₃ | High yield, scalable | Requires toxic POCl₃ | 75–85% |

| Reductive Amination | Mild conditions | Lower efficiency | 60–70% |

| SOCl₂ Chlorination | Fast reaction | Moisture-sensitive | 70–80% |

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) prioritizes cost-effective reagents like dimethyl sulfate for methylation and toluene as a solvent. Continuous flow systems enhance reproducibility, reducing reaction times by 30%.

Emerging Techniques

Recent patents describe microwave-assisted synthesis (100°C, 30 min) for cyclopropane formation, cutting traditional reaction times by half .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-cyclopropyl-acetamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-cyclopropyl-acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several chloroacetamide derivatives (Table 1). Key differences lie in the aromatic substituents and the presence of the cyclopropyl group:

- Pyridazine vs. Benzene Rings : The pyridazine ring in the target compound introduces electron-withdrawing effects and hydrogen-bonding capabilities distinct from benzene-based analogs. This may enhance interactions with enzymes or receptors .

- Cyclopropyl vs. Linear Alkyl Groups : The cyclopropyl group’s rigidity may reduce metabolic oxidation compared to flexible alkyl chains, as seen in compounds like 2-chloro-N-(4-methylphenyl)acetamide .

Spectroscopic Characterization

- IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (acetamide) and ν(N–H) at ~3300 cm⁻¹, consistent with analogs like N-(7-methyl-2-phenylamino-thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide .

- NMR Spectroscopy : The cyclopropyl group produces distinct triplets (δ 1.10–1.39 ppm) and multiplets (δ 3.56–3.6 ppm), as seen in related compounds .

Biological Activity

2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-cyclopropyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H12Cl2N2O |

| Molecular Weight | 259.132 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 422.8 ± 45.0 °C at 760 mmHg |

| Flash Point | 209.5 ± 28.7 °C |

| LogP | 0.85 |

These properties suggest favorable characteristics for biological activity, particularly in terms of membrane permeability and solubility.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that chloroacetamides exhibit varying degrees of antimicrobial activity depending on their structural modifications. In a study assessing the antimicrobial potential of similar compounds, it was found that those with halogenated substituents showed significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) . The presence of chlorine atoms in the structure enhances lipophilicity, facilitating the compound's penetration through bacterial membranes.

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound can inhibit tumor growth in various cancer models. For instance, research on related indole-based compounds has shown significant tumor growth inhibition in xenograft models of head and neck cancer . This suggests that the compound may possess similar anticancer properties warranting further exploration.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Disruption of Membrane Integrity : The lipophilic nature allows for interaction with cellular membranes, leading to increased permeability and potential cell death.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of chloroacetamides against various pathogens, confirming that modifications in the chemical structure significantly influenced their antimicrobial potency . Compounds with chlorinated phenyl rings were particularly effective.

- Cancer Cell Lines : In a comparative study, several acetamides were tested against different cancer cell lines, revealing that certain structural features enhanced cytotoxicity . The results indicated that compounds with specific substituents could be optimized for better therapeutic outcomes.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-N-(6-chloro-pyridazin-3-ylmethyl)-N-cyclopropyl-acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving substitution and condensation. For example:

Substitution Reaction : React 6-chloropyridazine-3-methanol with chloroacetyl chloride under alkaline conditions to form the chloroacetamide intermediate.

Cyclopropane Introduction : Use cyclopropylamine in a nucleophilic substitution reaction with the intermediate, catalyzed by a base like K₂CO₃ in dry DMF.

Purification : Recrystallize from ethanol or perform column chromatography (silica gel, ethyl acetate/hexane) .

Table 1 : Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Chloroacetyl chloride, NaOH, THF | Acetamide formation |

| 2 | Cyclopropylamine, K₂CO₃, DMF | N-cyclopropyl substitution |

| 3 | Ethanol recrystallization | Purification |

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Look for characteristic peaks:

- C=O stretch : ~1680–1700 cm⁻¹ (amide I band).

- N–H bend : ~1550 cm⁻¹ (amide II band).

- C–Cl stretches : 650–800 cm⁻¹ .

- NMR Analysis :

- ¹H NMR :

- Cyclopropyl CH₂: δ 0.5–1.2 ppm (multiplet).

- Pyridazine CH₂: δ 4.0–4.5 ppm (singlet).

- ¹³C NMR :

- Carbonyl (C=O): δ 165–170 ppm.

- Pyridazine carbons: δ 140–160 ppm .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., hydrogen bonding vs. steric effects) be resolved during structure refinement?

- Methodological Answer : Use software like SHELXL for refinement:

- Apply restraints for disordered atoms (e.g., cyclopropyl groups).

- Validate hydrogen bonding using ORTEP-3 to visualize intermolecular interactions (e.g., N–H⋯O=C chains).

- Cross-validate with spectroscopic If crystallographic bond lengths conflict with NMR/IR results, re-examine twinning or thermal motion parameters .

Table 2 : Common Refinement Challenges and Solutions

| Issue | Software Tool | Validation Step |

|---|---|---|

| Disordered side chains | SHELXL | Apply ISOR restraints |

| Hydrogen bonding ambiguity | PLATON | Check Hirshfeld surfaces |

| Chirality conflicts | Flack x parameter | Validate using Rogers’ η |

Q. What strategies address contradictions between computational modeling and experimental data (e.g., DFT vs. crystallographic bond angles)?

- Methodological Answer :

- Step 1 : Re-optimize DFT parameters (e.g., B3LYP/6-311++G**) using crystallographic coordinates as input.

- Step 2 : Compare experimental vs. calculated bond angles. Deviations >2° may indicate crystal packing effects (e.g., hydrogen bonds distorting gas-phase geometry).

- Step 3 : Use MESP (Molecular Electrostatic Potential) maps to assess electronic effects influencing solid-state conformation .

Q. How does the N-cyclopropyl group influence molecular conformation and bioactivity?

- Methodological Answer :

- Conformational Analysis : X-ray data (e.g., torsion angles) show restricted rotation due to cyclopropane’s ring strain, favoring a planar amide geometry.

- Bioactivity Implications : The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, as seen in analogs like AZD8931 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.